Dibenzo-30-crown-10
Overview
Description
“Dibenzo-30-crown-10” is a chemical compound with the empirical formula C28H40O10 . Its systematic name is 2,3,17,18-Dibenzo-1,4,7,10,13,16,19,22,25,28-decaoxacyclotriaconta-2,17-diene . It has a molecular weight of 536.61 .
Synthesis Analysis
The synthesis of cis-Dibenzo-30-crown-10 (cis-DB30C10) diester and trans-Dibenzo-30-crown-10 (trans-DB30C10) diester was achieved regioselectively with reasonable yields . These two isomers were further reduced to cis-Dibenzo-30-crown-10 diol (1) and trans-DB30C10 diol (2), respectively .
Molecular Structure Analysis
The Dy(III) ion coordination geometry approximates a square antiprism, involving two water oxygens and three dibenzo-30-crown-10 oxygen atoms and three isthiocyanate nitrogens .
Scientific Research Applications
Platinum Recovery
Dibenzo-30-crown-10: has been utilized in the recovery of Platinum (IV) from waste solutions. This process involves the adsorption of platinum onto a material functionalized with Dibenzo-30-crown-10 ether, such as Amberlite XAD7 resin. The ether’s ability to bind metallic ions makes it an effective extractant, leading to a simple, efficient, and economical method for platinum recovery. The adsorbent material is characterized by various techniques including EDX, SEM, FTIR , and BET surface area analysis . The adsorption process is optimized using factorial design analysis to ensure the best recovery rate .
Ruthenium Adsorption
Another application is the highly efficient recovery of Ruthenium from aqueous solutions. Dibenzo-30-crown-10 doped chitosan has been developed as an adsorbent material for this purpose. Chitosan’s modification with the ether enhances its adsorptive efficiency due to the presence of hydroxyl-, carboxyl-, and nitrogen-containing groups. The material’s adsorptive capacity and kinetics are thoroughly studied, confirming its effectiveness in ruthenium recovery .
Wastewater Treatment
In the field of environmental science , Dibenzo-30-crown-10 is used in wastewater treatment. Its selective hosting capabilities allow it to bind and remove contaminants from wastewater, making it a valuable component in the treatment process. This application leverages the compound’s ability to form complexes with various ions present in wastewater .
Catalysis
Dibenzo-30-crown-10 finds use in switchable catalysis . It acts as a host molecule that can selectively bind to certain substrates, thereby influencing the rate and outcome of chemical reactions. This property is particularly useful in creating catalysts that can be switched ‘on’ or ‘off’ depending on the presence of certain ions .
Therapeutic Agents
The compound’s complexation abilities extend to the medical field, where it is explored as a potential therapeutic agent . Its ability to bind specific ions can be harnessed to transport therapeutic agents to targeted areas in the body or to create drug delivery systems that release medication in response to specific stimuli .
Sensory Applications
Lastly, Dibenzo-30-crown-10 is used in the development of sensors . These sensors can detect the presence of certain ions or molecules, making the compound an integral part of the sensing mechanism. Its selectivity and binding properties are key to the functionality of these sensors .
Safety And Hazards
properties
IUPAC Name |
2,5,8,11,14,21,24,27,30,33-decaoxatricyclo[32.4.0.015,20]octatriaconta-1(38),15,17,19,34,36-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O10/c1-2-6-26-25(5-1)35-21-17-31-13-9-29-11-15-33-19-23-37-27-7-3-4-8-28(27)38-24-20-34-16-12-30-10-14-32-18-22-36-26/h1-8H,9-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSCGGRLMRZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCCOCCOCCOC3=CC=CC=C3OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169851 | |
Record name | Dibenzo-30-crown-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzo-30-crown-10 | |
CAS RN |
17455-25-3 | |
Record name | Dibenzo-30-crown-10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo-30-crown-10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30169851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo-30-crown 10-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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